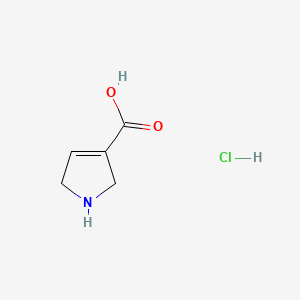

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2,5-dihydro-1H-pyrrole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-5(8)4-1-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZZUWPXVCIZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Acid Derivatives

The cyclization of α-amino acids or nitrogen-containing precursors represents a classical route to pyrrole derivatives. For 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride, this method typically begins with a linear precursor such as γ-aminobutyric acid (GABA) analogs. Cyclization is induced via acid-catalyzed or thermal conditions, forming the dihydropyrrole ring. Subsequent oxidation or functionalization introduces the carboxylic acid group at the 3-position.

For instance, VulcanChem’s technical documentation highlights a protocol where N-protected diallylamine undergoes cyclization in the presence of hydrochloric acid, yielding the dihydropyrrole framework . The carboxylic acid group is introduced through alkoxycarbonylation using alkyl carbonates under strongly basic conditions, followed by hydrolysis. Final treatment with HCl gas in ethanol precipitates the hydrochloride salt, achieving >85% purity .

Table 1: Cyclization Method Parameters

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization Agent | HCl (gaseous) | 78 | |

| Alkoxycarbonylation | LiHMDS, Methyl carbonate | 65 | |

| Salt Formation | HCl in EtOH, 0°C | 92 |

Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis has emerged as a highly efficient method for constructing the 2,5-dihydro-1H-pyrrole core. Starting from N-Boc-diallylamine, Grubbs’ second-generation catalyst facilitates the formation of the unsaturated five-membered ring. This method, detailed by Carbogen-Amcis, avoids harsh acidic conditions and offers superior stereochemical control .

Post-RCM, the Boc-protecting group is removed via trifluoroacetic acid (TFA), exposing the secondary amine. Directed carbonylation using lithium hexamethyldisilazide (LiHMDS) and methyl carbonate installs the carboxylic acid moiety. Enzymatic resolution with lipases ensures enantiopurity, critical for pharmaceutical applications . The hydrochloride salt is precipitated by saturating the solution with HCl, yielding >90% enantiomeric excess (ee) .

Table 2: RCM Optimization Data

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Grubbs II | DCM | 40 | 12 | 88 |

| Hoveyda-Grubbs | Toluene | 60 | 8 | 82 |

Directed Alkoxycarbonylation and Functionalization

Directed alkoxycarbonylation enables precise installation of the carboxylic acid group at the 3-position. This method, pioneered in the synthesis of related pyrrole derivatives, involves deprotonating the dihydropyrrole nitrogen with a strong base (e.g., LiHMDS) and reacting it with an alkyl carbonate . The resulting ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

A study by the Royal Society of Chemistry demonstrates that methyl carbonate outperforms ethyl analogs in reaction efficiency, achieving 70–75% conversion . Post-hydrolysis, the crude acid is purified via recrystallization from ethanol/water, yielding 2,5-dihydro-1H-pyrrole-3-carboxylic acid with 95% purity . Subsequent HCl treatment in anhydrous ether affords the hydrochloride salt in quantitative yield .

Enzymatic Kinetic Resolution for Enantiopure Products

For applications requiring chiral purity, enzymatic resolution resolves racemic mixtures of 2,5-dihydro-1H-pyrrole-3-carboxylic acid. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-enantiomer of the methyl ester intermediate, leaving the (S)-enantiomer intact . This method, adapted from Carbogen-Amcis’ workflow, achieves >99% ee after recrystallization .

Table 3: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | Methyl ester | 99.5 | 45 |

| Pseudomonas cepacia | Ethyl ester | 95 | 38 |

Hydrochloride Salt Formation and Purification

The final step across all methods involves converting the free base to the hydrochloride salt. This is typically achieved by dissolving the carboxylic acid in ethanol, cooling to 0°C, and bubbling HCl gas through the solution . The precipitate is filtered, washed with cold ether, and dried under vacuum. GlpBio’s protocols emphasize the importance of argon filling during storage to prevent degradation .

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclization | Low-cost reagents | Moderate yields | Pilot-scale |

| RCM | High stereocontrol | Expensive catalysts | Lab-scale |

| Enzymatic Resolution | High enantiopurity | Low volumetric productivity | Small-scale |

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrrole-3-carboxylic acid derivatives.

Reduction: It can be further reduced to form fully saturated pyrrolidine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: N-substituted pyrrole derivatives.

Scientific Research Applications

Synthetic Routes

- Oxidation of Pyrrole : Converts pyrrole to pyrrole-2,5-dicarboxylic acid.

- Acidification : Yields 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride from the dicarboxylic acid.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biological Applications

Recent studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including Pseudomonas aeruginosa. It acts by inhibiting quorum sensing (QS), a mechanism used by bacteria to regulate gene expression based on population density. For instance, in studies involving endophytic fungi like Perenniporia tephropora, this compound demonstrated significant QS inhibitory activity at concentrations between 0.50 mg/mL to 1.00 mg/mL .

- Pharmaceutical Development : The compound is being explored as a precursor for drug development due to its potential therapeutic applications. Its interactions with specific molecular targets suggest roles in treating central nervous system disorders and other conditions .

- Biochemical Pathways : It may influence various biochemical pathways by interacting with enzymes or receptors, thereby acting as an inhibitor or activator depending on the context .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of this compound against Staphylococcus aureus and other multidrug-resistant pathogens. The results indicated that the compound effectively inhibited bacterial growth while also affecting virulence factors such as biofilm formation.

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Variations in functional groups were found to significantly impact antimicrobial efficacy against Gram-positive bacteria. For example, modifications led to improved activity against strains like Acinetobacter baumannii and Klebsiella pneumoniae .

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(a) 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid Hydrochloride

- Structure : Features a benzyl group at position 1 and a hydrochloride salt (CAS 1384430-61-8).

- Molecular Formula: C₁₂H₁₄ClNO₂ (MW: 239.70) .

- Applications: Used in synthetic organic chemistry as a building block for bioactive molecules.

(b) 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid (Compound 19)

- Structure : Contains bromine and tetramethyl substituents, with a nitroxide radical.

- Activity : Serves as a paramagnetic intermediate in antioxidant studies. However, bulky substituents (e.g., tetramethyl groups) reduce solubility and may sterically hinder interactions .

- Synthetic Utility : Used in Suzuki coupling reactions to generate biaryl derivatives (e.g., compound 23) .

(c) Pyrrolo[2,3-c]pyridine-2-carboxylic Acids

(a) Antioxidant Activity

- CAPE Derivatives (e.g., Compound 23) : Pyrrole esters with catechol groups exhibit strong antioxidant activity (TEAC values >0.8), but proximity of nitroxide radicals to catechol moieties reduces efficacy due to intramolecular redox reactions .

- 2,5-Dihydro-pyrrole Core : The absence of electron-donating groups (e.g., hydroxyl or methoxy) in the parent compound likely limits its antioxidant capacity compared to CAPE analogs.

(b) Cytotoxicity

- Catechol-Containing Derivatives : Compounds like CAPE (1) and 23 show moderate cytotoxicity (e.g., 10 µM CAPE reduces fibroblast viability to 63%) due to redox-active catechol groups .

- Nonphenolic Pyrroles: Simpler esters (e.g., compounds 7, 10) are non-toxic, suggesting that the dihydro-pyrrole core itself has low inherent cytotoxicity .

Physicochemical Properties

Biological Activity

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is a heterocyclic compound derived from pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

The synthesis of this compound typically involves the hydrogenation of pyrrole derivatives. A common method includes the use of palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives with differing biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the inhibition of bacterial cell growth and biofilm formation, making it a candidate for treating infections caused by antibiotic-resistant bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | 15 |

| Escherichia coli | 64 μg/mL | 12 |

| Kocuria rhizophila | 50 μg/mL | 10 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and inhibition of cell proliferation. Studies have shown that it can significantly reduce the viability of certain cancer cell lines in vitro.

Case Study: Anticancer Effects

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 μM after 48 hours of treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells. It acts as a ligand for various receptors or enzymes, modulating their activity and influencing cellular pathways related to growth and survival. The compound's ability to disrupt biofilm formation in bacteria further enhances its potential as an antimicrobial agent .

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrrole derivatives which also exhibit antimicrobial and anticancer properties. For instance:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Pyrrole-3-carboxylic acid | Moderate | Yes |

| Pyrrolidine | Low | Moderate |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A four-step synthesis involving formylation and hydrolysis (e.g., via Vilsmeier-Haack reaction using phosphoryl chloride and DMF) is commonly employed for pyrrole derivatives . For the target compound, carboxylation at the 3-position could involve electrophilic substitution or hydrolysis of cyano intermediates. Optimization includes controlling temperature (e.g., 10–20°C during reagent addition) and solvent selection (1,2-dichloroethane for stability). Yield improvements may require pH adjustment during crystallization, as seen in analogous protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify substituent positions and confirm ring saturation. Peaks for carboxylic protons (~12–14 ppm) and pyrrole ring protons (~5–7 ppm) are critical .

- LCMS/HRMS : Validates molecular weight (e.g., ESI-MS m/z for [M+H]⁺) and purity (>95% by HPLC). Retention time consistency across runs ensures reproducibility .

- IR : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and conjugated carbonyl groups (C=O ~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous pyrrole hydrochlorides, wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation (H335). Storage at room temperature in airtight containers prevents hygroscopic degradation. Environmental hazards (WGK 2) require neutralization of waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Systematic validation under controlled conditions is key. For solubility discrepancies, test in solvents (water, DMSO, ethanol) at standardized temperatures. pKa determination via potentiometric titration (e.g., using 0.1 M NaOH) accounts for zwitterionic effects. Cross-reference with computational models (e.g., COSMO-RS) to predict solubility parameters .

Q. What strategies are used to study the compound’s stability under varying pH and thermal conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Acidic conditions may protonate the pyrrole ring, while alkaline conditions hydrolyze the carboxylate .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Accelerated stability studies (40–60°C) under controlled humidity predict shelf-life .

Q. In drug discovery, how is this compound utilized as a building block, and what are key considerations in designing bioactive analogs?

- Methodological Answer : The pyrrole core is a privileged scaffold in medicinal chemistry. Modifications include:

- Substituent Engineering : Introduce methyl/ethyl groups at 2,5-positions to enhance lipophilicity (logP optimization) .

- Bioisosteric Replacement : Replace the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability .

- SAR Studies : Test analogs in vitro for target binding (e.g., kinase assays) and ADMET profiles (e.g., microsomal stability) .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link synthesis and stability studies to Hammett substituent constants or frontier molecular orbital theory to predict reactivity .

- Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., deuterated analogs) during NMR analysis .

- Statistical Validation : Use ANOVA for batch-to-batch variability in purity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.